molecular formula C7H11ClN4O2 B12973226 3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride

3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride

Cat. No.: B12973226
M. Wt: 218.64 g/mol
InChI Key: OSFDRNOVHKDMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,2-a]pyridazinone core, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride typically involves the reaction of hydrazine hydrate with 2-chloropyrazine under controlled conditions. The reaction is carried out in ethanol at a temperature of around 58°C, followed by the addition of sodium hydroxide to adjust the pH to 6. The mixture is then stirred and diluted with methylene dichloride, and the product is extracted and purified .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions to minimize byproducts. The final product is obtained through a series of extraction, filtration, and drying steps, ensuring a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitroso positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazolo[1,2-a]pyridazinone core .

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,2-a]pyridazinones, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors to modulate cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and nitroso groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H11ClN4O2

Molecular Weight

218.64 g/mol

IUPAC Name

1-amino-2-nitroso-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one;hydrochloride

InChI

InChI=1S/C7H10N4O2.ClH/c8-6-5(9-13)7(12)11-4-2-1-3-10(6)11;/h1-4,8H2;1H

InChI Key

OSFDRNOVHKDMGN-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)C(=C(N2C1)N)N=O.Cl

Origin of Product

United States

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